tert-butyl N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Overview
Description
tert-Butyl N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a triazole ring, and a tert-butyl carbamate group
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, tert-butyl (3-hydroxycyclobutyl)-N-methylcarbamate has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-butyl N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate” are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine them.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the furan ring: The furan ring is introduced through a coupling reaction with the triazole intermediate.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furan and triazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may produce dihydrotriazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-methylcarbamate: Another carbamate derivative with different substituents.
Uniqueness:
- The presence of both furan and triazole rings in tert-butyl N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate makes it unique compared to simpler carbamates.
- Its potential bioactivity and applications in various fields highlight its versatility and importance.
Properties
IUPAC Name |
tert-butyl N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(2,3)19-11(17)13-7-9-14-10(16-15-9)8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,17)(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBNRDCDULADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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